molecular formula C13H24N2O4 B8221662 2-{1-[(Tert-butoxy)carbonyl]-3-(propylamino)azetidin-3-yl}acetic acid

2-{1-[(Tert-butoxy)carbonyl]-3-(propylamino)azetidin-3-yl}acetic acid

Cat. No.: B8221662
M. Wt: 272.34 g/mol
InChI Key: PKTDTAMQGMJTHN-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]-3-(propylamino)azetidin-3-yl}acetic acid is a synthetic organic compound with the molecular formula C13H23NO4 It is characterized by the presence of an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a propylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-3-(propylamino)azetidin-3-yl}acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, such as triethylamine, to protect the amine functionality.

    Attachment of the Propylamino Group: The propylamino group is introduced through a nucleophilic substitution reaction, where a suitable propylamine derivative reacts with the azetidine intermediate.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]-3-(propylamino)azetidin-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents with other functional groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.

Scientific Research Applications

2-{1-[(Tert-butoxy)carbonyl]-3-(propylamino)azetidin-3-yl}acetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-3-(propylamino)azetidin-3-yl}acetic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The Boc protecting group can be removed under acidic conditions, revealing the free amine group, which can participate in further chemical reactions or interactions.

Comparison with Similar Compounds

Similar Compounds

    2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}acetic acid: Lacks the propylamino group, making it less versatile in certain applications.

    2-{1-[(Tert-butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid: Contains a methylamino group instead of a propylamino group, which may affect its reactivity and interactions.

    2-{1-[(Tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid: Contains an ethylamino group, offering different steric and electronic properties compared to the propylamino derivative.

Uniqueness

The presence of the propylamino group in 2-{1-[(Tert-butoxy)carbonyl]-3-(propylamino)azetidin-3-yl}acetic acid provides unique steric and electronic properties, making it a valuable compound for specific applications in organic synthesis, medicinal chemistry, and materials science. Its versatility and reactivity distinguish it from other similar compounds.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(propylamino)azetidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-6-14-13(7-10(16)17)8-15(9-13)11(18)19-12(2,3)4/h14H,5-9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTDTAMQGMJTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1(CN(C1)C(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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